molecular formula C12H23ClN2O B1464324 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one CAS No. 1178290-72-6

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one

Cat. No. B1464324
CAS RN: 1178290-72-6
M. Wt: 246.78 g/mol
InChI Key: KGCGHSAXHKITNX-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential biological and industrial applications. It is a part of a larger class of compounds known as piperazine derivatives, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . For example, the 1H-NMR spectrum of a similar compound, 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline, is as follows: δ: 2.64 (3H, s, CH3), 3.35 (4H, m, H2-3’+H2-5’), 3.56 (4H, m, H2-2’+H2-6’), 6.95–7.03 (3H, m, Ar), 7.63–7.66 (2H, m, Ar), 7.89–7.92 (1H, m, Ar), 8.36–8.40 (1H, m, Ar) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 246.78 g/mol. More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Design and Synthesis of Piperazine Derivatives

A novel series of piperazine derivatives exhibited significant antidepressant and antianxiety activities. The compounds were synthesized starting from 2-acetylfuran and were subjected to various chemical reactions including Claisen Schmidt condensation and Mannich's reaction. The antidepressant activities were investigated using Porsolt’s behavioral despair test and the antianxiety activity by the plus maze method, with notable reductions in immobility times and significant antianxiety activity (J. Kumar et al., 2017).

Analytical Applications in Stability Testing

Raman Spectroscopy and Gas Chromatography for Stability Tests

The stability of certain psychoactive substances, including MT-45 (a piperazine derivative), was analyzed using Raman spectroscopy and gas chromatography with flame ionization detection. The study aimed to understand the impact of storage time and temperature conditions on the stability of these substances, considering the health risks associated with their instability during long and improper storage (O. Frączak et al., 2020).

Therapeutic and Diagnostic Applications

Analogues of σ Receptor Ligand PB28 for Oncology

Analogues of PB28, a σ receptor ligand, were designed with reduced lipophilicity for potential use in oncology as therapeutic and/or diagnostic applications. The study involved modifying the chemical structure to achieve better pharmacokinetic profiles while retaining affinity to receptor subtypes, showcasing the potential for targeted cancer therapies (C. Abate et al., 2011).

Antitumor Activity

Piperazine-Based Amino Alcohols as Antitumor Agents

Piperazine derivatives were synthesized and tested for their influence on tumor DNA methylation processes. The compounds demonstrated notable effects, highlighting the potential of piperazine derivatives in antitumor strategies and as subjects for further pharmacological studies (N. Hakobyan et al., 2020).

Future Directions

The development of new analogs of bioactive heterocyclic compounds, such as 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one, is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on exploring the biological activities of these compounds and their potential applications in various fields.

Biochemical Analysis

Biochemical Properties

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain piperazine derivatives, which exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities . The nature of these interactions often involves binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperazine derivatives, including this compound, have been found to act as dopamine and serotonin antagonists, impacting neurotransmitter signaling in neuronal cells . This can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular functions. For instance, piperazine derivatives have been shown to interact with dopamine and serotonin receptors, altering neurotransmitter signaling pathways . This interaction can result in the modulation of various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperazine derivatives can exhibit varying degrees of stability and degradation, impacting their efficacy and duration of action . Long-term exposure to this compound may lead to sustained changes in cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, piperazine derivatives have been studied for their antipsychotic and antimicrobial activities, with dosage-dependent effects observed in animal models . High doses of this compound may result in toxicity and adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Piperazine derivatives are known to undergo metabolic transformations, affecting their bioavailability and activity . The compound’s impact on metabolic flux and metabolite levels can influence its overall pharmacological profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can determine its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall efficacy.

properties

IUPAC Name

3-chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O/c1-11(2)4-6-14-7-9-15(10-8-14)12(16)3-5-13/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCGHSAXHKITNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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